molecular formula C11H18N2O B7516729 3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole

3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole

Cat. No. B7516729
M. Wt: 194.27 g/mol
InChI Key: SUOJFBJOAUTTOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole is a chemical compound that has gained significant attention in the field of medicinal chemistry. It is a heterocyclic compound that possesses a unique chemical structure, making it an attractive target for drug development.

Mechanism of Action

The exact mechanism of action of 3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole is not fully understood. However, it is believed to act as a modulator of the GABA-A receptor, which is responsible for the inhibitory neurotransmission in the central nervous system. It has also been suggested that the compound may interact with other neurotransmitter systems, such as the glutamate and serotonin systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole have been extensively studied. The compound has been found to increase the activity of the GABA-A receptor, leading to a decrease in neuronal excitability. It has also been shown to modulate the release of various neurotransmitters, such as glutamate and serotonin, which are involved in the regulation of mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole in lab experiments is its unique chemical structure, which allows for the development of novel drugs with specific pharmacological properties. Additionally, the compound has been shown to exhibit low toxicity and high selectivity, making it an attractive target for drug development. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole. One of the most promising areas of research is the development of novel drugs for the treatment of neurodegenerative disorders, such as Alzheimer's and Parkinson's diseases. Additionally, the compound has potential applications in the treatment of anxiety and depression. Future studies should focus on the optimization of the chemical structure of the compound to improve its pharmacological properties and reduce its toxicity. Furthermore, the development of new synthetic methods for the compound could lead to more efficient and cost-effective drug development.

Synthesis Methods

The synthesis of 3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-methylpiperidine in the presence of acetic acid and sodium acetate. The reaction mixture is then heated to reflux, and the resulting product is purified through column chromatography.

Scientific Research Applications

3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticonvulsant, analgesic, and anxiolytic properties. Additionally, it has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

3-methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-9-4-3-5-13(7-9)8-11-6-10(2)12-14-11/h6,9H,3-5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOJFBJOAUTTOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=CC(=NO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole

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